Ranitidine-N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Ranitidine's Mechanism of Action

Research has shown that ranitidine's therapeutic effects are attributed not only to the parent drug but also to its metabolites, including Ranitidine-N-oxide []. These studies investigate how ranitidine and its metabolites bind to histamine H2 receptors in the stomach lining, thereby inhibiting acid secretion []. This information is crucial for developing new and improved H2 receptor antagonists for treating peptic ulcers and other acid-related stomach conditions.

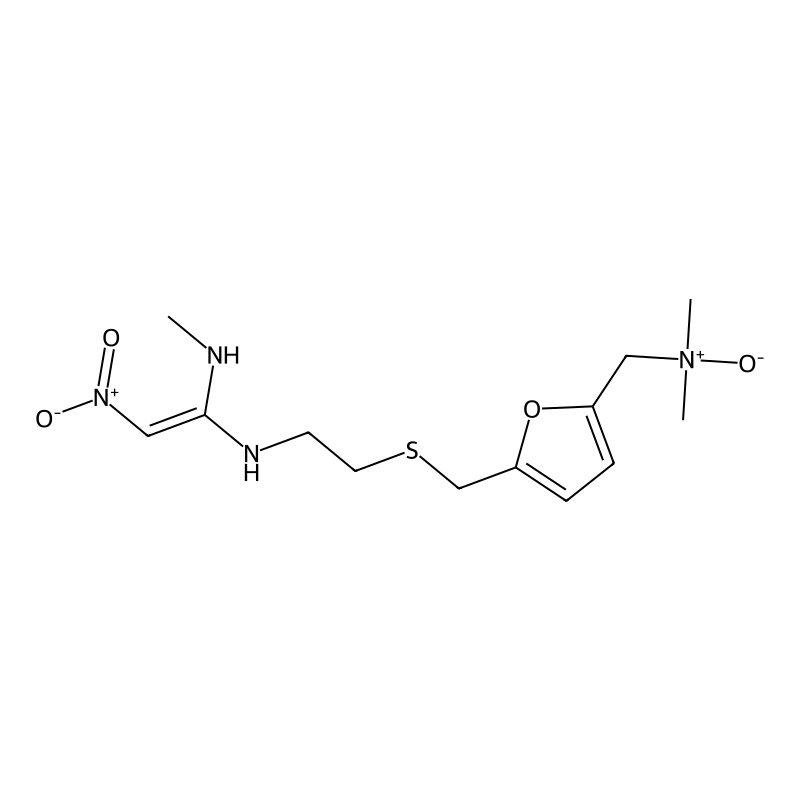

Ranitidine-N-oxide is a metabolite of the well-known antihistamine drug ranitidine, primarily used for treating conditions like peptic ulcers and gastroesophageal reflux disease. Its chemical formula is , and it has a molecular weight of approximately 330.40 g/mol. The compound features a complex structure characterized by multiple functional groups, including an amine, furan, and sulfonyl moieties, which contribute to its biological activity and metabolic pathways .

Ranitidine-N-oxide is formed through the oxidation of ranitidine, primarily by cytochrome P450 enzymes found in the liver. Studies indicate that the oxidation process can yield various metabolites, including desmethyl ranitidine and ranitidine S-oxide, with ranitidine-N-oxide comprising about 66-76% of the products . The oxidation pathway typically involves the conversion of nitrogen atoms in ranitidine to their corresponding N-oxides, which can affect the pharmacokinetics and pharmacodynamics of the parent drug.

The synthesis of Ranitidine-N-oxide can be achieved through several methods, predominantly involving oxidative processes. The most common method includes:

- Oxidative Metabolism: Utilizing liver microsomes containing cytochrome P450 enzymes to catalyze the oxidation of ranitidine.

- Chemical Oxidation: Employing chemical oxidants such as hydrogen peroxide or peracids in laboratory settings to convert ranitidine into Ranitidine-N-oxide.

These methods highlight the compound's reliance on oxidative conditions for its formation .

Ranitidine-N-oxide has limited direct applications but serves as an important marker in pharmacokinetic studies of ranitidine metabolism. Its presence can help researchers understand the metabolic pathways and potential side effects associated with ranitidine use. Additionally, it may be utilized in analytical chemistry as a reference standard for quality control in pharmaceutical formulations .

Interaction studies involving Ranitidine-N-oxide primarily focus on its metabolic pathways and how it interacts with other drugs or metabolites. Research indicates that it may influence the pharmacokinetics of other medications metabolized by similar pathways. Understanding these interactions is crucial for assessing potential drug-drug interactions and optimizing therapeutic regimens .

Ranitidine-N-oxide shares structural similarities with several other compounds, particularly those within the class of histamine H2 receptor antagonists. Here are some comparable compounds:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Cimetidine | Contains a thiourea group | Known for significant drug interactions |

| Famotidine | Contains a furan ring | More potent than ranitidine; fewer side effects |

| Nizatidine | Similar nitrogen-containing structure | Exhibits unique metabolic pathways |

Ranitidine-N-oxide is unique due to its specific metabolic formation from ranitidine and its role as a metabolite rather than a primary therapeutic agent. Its interactions and biological activities differ from those of its parent compound and other H2 antagonists, making it an important subject for further research in pharmacology .

Industrial synthesis of ranitidine-N-oxide has evolved through several patented methodologies that emphasize efficiency, yield optimization, and pharmaceutical-grade purity standards. The most significant advancement in large-scale production involves the development of crystalline ranitidine base processes that achieve pharmaceutical-grade purity exceeding 99.5% [1].

The European Patent EP0697411 process represents the current standard for pharmaceutical-grade synthesis, utilizing N-methyl-1-(methylthio)-2-nitroetheneamine and 2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine as starting materials [1]. This process operates at temperatures ranging from 40°C to reflux conditions in aqueous medium, followed by controlled pH adjustments for impurity removal and product isolation. The reaction proceeds through a nucleophilic substitution mechanism, with water serving as the primary reaction medium to minimize impurity formation.

Key process parameters include maintaining higher dilution ratios in the reaction medium, utilizing a molar excess of N-methyl-1-(methylthio)-2-nitroetheneamine (1.157:1 ratio), and implementing shorter reaction times of 3-4 hours compared to conventional methods [1]. The isolation protocol involves acidification to pH 4-5 for impurity removal, followed by basification to pH 9-10 for product separation. Azeotropic distillation using isopropanol removes residual water, and precipitation from suitable organic solvents such as n-hexane yields the final crystalline product.

The Chinese Patent CN106892885A introduces an alternative approach utilizing vinylidene chloride and methylamine through a ring formation reaction at 30-35°C [2]. This method employs ethanol as the primary solvent with sodium hydroxide or potassium hydroxide as base catalysts. The process involves dropwise addition techniques to control reaction kinetics and minimize side product formation.

The novel process described in CN1073994C provides a direct utilization method of equilibrium processes, starting from 2-Nitromethylene-thiazolidine and methylamine [3]. This approach operates at 40°C using acetonitrile or alcohol solvents and represents a more economical single-step method for ranitidine synthesis. The process exploits the equilibrium between 2-Nitromethylene-thiazolidine and N-(2-mercaptoethyl)-N'-methyl-2-nitro-1,1-ethenediamine without requiring intermediate isolation.

Advanced crystallization techniques have been developed to achieve Form 1 ranitidine hydrochloride, which exhibits superior stability characteristics [4]. The crystallization process involves dissolution in n-propanol containing molar equivalent hydrogen chloride, followed by controlled addition of ethyl acetate to induce crystallization. The resulting Form 1 crystals demonstrate enhanced pharmaceutical properties with melting points of 136-137°C and differential scanning calorimetry peak temperatures of 144°C.

Biocatalytic Oxidation Mechanisms in Metabolite Formation

The biocatalytic formation of ranitidine-N-oxide occurs primarily through flavin-containing monooxygenase (FMO) enzyme systems, which constitute the major metabolic pathway for ranitidine oxidation in mammalian systems [5] [6] [7]. FMO3, the predominant isoform in adult human liver, catalyzes both N-oxidation and S-oxidation of ranitidine with a characteristic product ratio of 4:1 favoring N-oxide formation [5].

The FMO catalytic mechanism proceeds through a distinctive two-step process involving NADPH-dependent flavin reduction followed by molecular oxygen incorporation [8]. In the initial step, flavin adenine dinucleotide (FAD) undergoes two-electron reduction by NADPH to form FADH₂. The reduced flavin subsequently reacts with molecular oxygen to generate a stable C4a-peroxyflavin intermediate, which can persist for minutes to hours at physiological temperatures [8].

The peroxyflavin intermediate represents the catalytically active species that directly oxidizes ranitidine through nucleophilic attack by the substrate on the flavin-peroxide oxygen [8]. This mechanism differs fundamentally from cytochrome P450 systems in that no substrate binding is required for enzyme activation, and the peroxyflavin intermediate exists in a "cocked gun" state awaiting suitable nucleophilic substrates [8].

FMO1, predominantly expressed in human kidney tissue, demonstrates 55-fold and 13-fold higher activity compared to other tissues for ranitidine N-oxidation and S-oxidation respectively [5]. This tissue-specific distribution contributes to the overall metabolic profile of ranitidine, with renal metabolism playing a significant role in drug clearance and metabolite formation.

Kinetic parameters for ranitidine metabolism by human liver microsomes reveal that ranitidine-N-oxide formation accounts for 66-76% of total metabolite production, while ranitidine-S-oxide represents 13-18% and desmethylranitidine comprises 12-16% [6] [7]. The apparent Km values demonstrate species-dependent variation, with human liver microsomes showing distinct kinetic profiles compared to rat liver preparations.

The metabolic pathway exhibits monophasic kinetics for major metabolite formation in most species, although biphasic behavior has been observed in specific rat strains for N-oxidation and S-oxidation reactions [6]. This biphasic pattern suggests the involvement of multiple enzyme systems or cooperative binding mechanisms under certain conditions.

Interesting metabolic reversibility has been documented for ranitidine-N-oxide, where Wistar rat hepatocytes demonstrate the capability to reduce ranitidine-N-oxide back to the parent compound [6]. This reduction activity is absent in random hooded rat hepatocytes and dog hepatocytes, indicating species-specific differences in metabolic enzyme expression and activity.

Cytochrome P450 enzymes, including CYP2C9, CYP1A2, and CYP2D6, contribute to ranitidine metabolism through N-demethylation pathways, producing desmethylranitidine as a minor metabolite [9]. However, the overall contribution of P450 systems to ranitidine oxidation remains significantly lower than FMO-mediated pathways.

Recombinant enzyme systems have been developed for biotechnological production of aromatic N-oxides, including ranitidine-N-oxide [10]. Soluble di-iron monooxygenase (SDIMO) systems overexpressed in Escherichia coli demonstrate the capability to produce various aromatic N-oxides without side oxidation products, providing an environmentally friendly alternative to chemical synthesis methods.

Stability Profile Under Varied Environmental Conditions

The stability profile of ranitidine-N-oxide demonstrates significant sensitivity to environmental factors, with temperature, humidity, pH, and atmospheric composition playing critical roles in degradation kinetics [11] [12]. Under International Conference on Harmonisation (ICH) accelerated stability testing conditions (40°C with 75% relative humidity), ranitidine-N-oxide exhibits substantial degradation with concurrent formation of potentially harmful impurities.

Temperature effects on stability reveal a pronounced dependency, with degradation rates increasing exponentially above ambient conditions [11] [12]. At 40°C storage conditions, ranitidine formulations show moderate degradation over 8-week periods, while storage at 50°C results in significantly accelerated decomposition. Stress testing at 60°C demonstrates rapid degradation within one week, with concurrent formation of N-nitrosodimethylamine (NDMA) levels exceeding acceptable daily intake limits [11] [12].

The formation of NDMA during thermal stress represents a critical stability concern, as concentrations can increase from initial levels of 0.19 parts per million to 116 parts per million over 8 weeks at accelerated conditions [11] [12]. This dramatic increase highlights the importance of controlled storage conditions and continuous stability monitoring throughout the pharmaceutical lifecycle.

Humidity effects compound temperature-induced degradation, with 75% relative humidity accelerating decomposition rates compared to dry storage conditions [11] [12]. Forced degradation studies demonstrate that atmospheric exposure, including both moisture and oxygen, significantly contributes to NDMA formation. Vacuum storage experiments show substantially reduced NDMA formation compared to open or closed vial storage, confirming the role of atmospheric components in degradation pathways [11] [12].

pH-dependent stability studies reveal complex behavior patterns with acidic conditions generally favoring stability while alkaline environments promote degradation [13] [14]. The bimolecular rate constants for reaction with singlet oxygen range from 1.6 ± 0.2 × 10⁷ M⁻¹s⁻¹ at pH 6 to 6.4 ± 0.2 × 10⁷ M⁻¹s⁻¹ at pH 10, indicating enhanced reactivity under alkaline conditions [13] [14].

Photostability assessments demonstrate that ranitidine-N-oxide undergoes direct photolysis under ultraviolet radiation, with a half-life of approximately 35 minutes under noon summertime sunlight at 45° latitude [13] [15]. The photodegradation mechanism involves the nitroacetamidine moiety as the primary chromophore, leading to formation of various photochemical products [13] [15].

Crystalline form stability represents another critical factor, with different polymorphic forms exhibiting varying degradation rates [11] [12]. Form 1 ranitidine hydrochloride demonstrates slower degradation compared to Form 2, attributed to differences in crystal morphology and surface area exposure. Columnar crystal habits show enhanced stability compared to other morphological forms [16].

Packaging considerations play a crucial role in maintaining stability, with different excipients, coatings, and barrier properties affecting degradation rates [11] [12]. Film-coated tablets with different excipient compositions show varying NDMA formation rates, emphasizing the importance of formulation design in stability optimization.

Long-term stability monitoring reveals progressive nitrite accumulation during storage, suggesting ongoing decomposition reactions that contribute to NDMA formation potential [11] [12]. The relationship between nitrite levels and NDMA formation, while not strictly linear, indicates that nitrite production through ranitidine decomposition serves as a contributing factor to overall stability concerns.

Degradation Products and Reaction Kinetics

The degradation of ranitidine-N-oxide proceeds through multiple competing pathways, each characterized by distinct kinetic parameters and product profiles [17] [18] [19]. The primary degradation mechanisms include hydrolysis, oxidative processes, photochemical reactions, and thermal decomposition, with reaction rates highly dependent on environmental conditions.

Hydroxyl radical-mediated oxidation represents the most rapid degradation pathway, with an absolute rate constant of 3.39 × 10⁹ M⁻¹s⁻¹ as determined by competition kinetics methods [17] [19]. This exceptionally high rate constant indicates near-diffusion-limited reactivity, making hydroxyl radical reactions the dominant degradation mechanism in advanced oxidation processes and environmental systems with high oxidative stress.

Direct photolysis follows pseudo-first-order kinetics with a rate constant of 2.8 × 10⁻⁴ s⁻¹ under natural sunlight conditions [15] [20]. The photodegradation mechanism involves absorption of ultraviolet radiation by the nitroacetamidine chromophore, leading to fragmentation and formation of various photochemical products. The quantum yield for direct photolysis has been determined to be 5.3 ± 0.5 × 10⁻³ at pH 6 and remains relatively constant across physiological pH ranges [15].

Singlet oxygen reactions demonstrate second-order kinetics with rate constants ranging from 1.6 ± 0.2 × 10⁷ M⁻¹s⁻¹ at pH 6 to 6.4 ± 0.2 × 10⁷ M⁻¹s⁻¹ at pH 10 [13] [14]. These reactions primarily target the furan heterocycle within the ranitidine structure, leading to ring oxidation and subsequent fragmentation products.

Thermal degradation exhibits complex kinetics with temperature-dependent rate constants and multiple concurrent reaction pathways [11] [12]. The formation of NDMA through thermal stress involves a multi-step mechanism beginning with ranitidine autoxidation, followed by nitrite ion liberation and subsequent nitrosation reactions [21]. The rate-limiting step in NDMA formation appears to be the nitrosation reaction, which determines overall yield and formation kinetics [22] [23].

Enzymatic degradation pathways demonstrate Michaelis-Menten kinetics when catalyzed by specific enzyme systems [6] [24]. Ranitidine-N-oxide can undergo enzymatic reduction back to the parent compound in certain biological systems, with species-specific variations in enzyme expression affecting overall kinetic profiles.

Hydrolytic degradation proceeds through first-order kinetics with pH-dependent rate constants [25]. Under acidic conditions, the compound demonstrates enhanced stability, while alkaline environments promote hydrolytic cleavage and subsequent degradation product formation.

The major degradation products identified include various hydroxylated derivatives, furan ring oxidation products, nitroacetamidine fragments, and in specific cases, NDMA formation [17] [18]. Advanced analytical techniques including liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) have enabled comprehensive identification of transformation products formed under different degradation conditions [18].

Oxidative degradation pathways generate up to 11 cyclic intermediates containing furan moieties, which subsequently undergo further oxidation to short-chain carboxylic acids before complete mineralization to carbon dioxide and inorganic ions [17] [19]. The mineralization process follows sequential oxidation steps with intermediate product accumulation and subsequent degradation.

Kinetic modeling studies reveal that degradation rates are influenced by multiple factors including solution pH, temperature, dissolved oxygen concentration, and presence of catalytic species [26]. Ozonation studies demonstrate high reactivity with molecular ozone, achieving mineralization levels of 20-25% under standard conditions and up to 70% under alkaline conditions [26].

The activation energies for thermal degradation processes range from 50-100 kJ/mol depending on the specific degradation pathway [11] [12]. These relatively moderate activation energies explain the significant temperature sensitivity observed in stability studies and emphasize the importance of controlled storage conditions.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Chung WG, Park CS, Roh HK, Lee WK, Cha YN. Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450. Jpn J Pharmacol. 2000 Oct;84(2):213-20. PubMed PMID: 11128045.

3: Kang JH, Chung WG, Lee KH, Park CS, Kang JS, Shin IC, Roh HK, Dong MS, Baek HM, Cha YN. Phenotypes of flavin-containing monooxygenase activity determined by ranitidine N-oxidation are positively correlated with genotypes of linked FM03 gene mutations in a Korean population. Pharmacogenetics. 2000 Feb;10(1):67-78. PubMed PMID: 10739174.

4: Viñas P, Campillo N, López-Erroz C, Hernández-Córdoba M. Use of post-column fluorescence derivatization to develop a liquid chromatographic assay for ranitidine and its metabolites in biological fluids. J Chromatogr B Biomed Sci Appl. 1997 Jun 6;693(2):443-9. PubMed PMID: 9210451.

5: Davies MH, Ngong JM, Pean A, Vickers CR, Waring RH, Elias E. Sulphoxidation and sulphation capacity in patients with primary biliary cirrhosis. J Hepatol. 1995 May;22(5):551-60. PubMed PMID: 7650336.

6: Cross DM, Bell JA, Wilson K. Kinetics of ranitidine metabolism in dog and rat isolated hepatocytes. Xenobiotica. 1995 Apr;25(4):367-75. PubMed PMID: 7645303.

7: Ballard P, Law B. Chromatographic retention relationships between aliphatic tertiary amines and their putative N-oxide metabolites--preliminary results. J Pharm Biomed Anal. 1990;8(8-12):877-80. PubMed PMID: 2100636.

8: Prueksaritanont T, Sittichai N, Prueksaritanont S, Vongsaroj R. Simultaneous determination of ranitidine and its metabolites in human plasma and urine by high-performance liquid chromatography. J Chromatogr. 1989 May 5;490(1):175-85. PubMed PMID: 2760148.

9: Rahman A, Hoffman NE, Rustum AM. Determination of ranitidine in plasma by high-performance liquid chromatography. J Pharm Biomed Anal. 1989;7(6):747-53. PubMed PMID: 2490777.

10: Lant MS, Martin LE, Oxford J. Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry. J Chromatogr. 1985 Apr 17;323(1):143-52. PubMed PMID: 4008551.

11: Tamura J, Sato N, Ezaki H, Miyamoto H, Oda S, Hirai K, Tokado H, Matsumoto M, Shirai T. [Acute toxicity of ranitidine and its metabolite in mice, rats and rabbits, and subacute oral toxicity of ranitidine in rats]. J Toxicol Sci. 1983 Jan;8 Suppl 1:1-24. Japanese. PubMed PMID: 6134840.

12: Martin LE, Oxford J, Tanner RJ. Use of high-performance liquid chromatography-mass spectrometry for the study of the metabolism of ranitidine in man. J Chromatogr. 1982 Apr 9;251(2):215-24. PubMed PMID: 6284777.

13: Martin LE, Oxford J, Tanner RJ. The use of on-line high-performance liquid chromatography-mass spectrometry for the identification of ranitidine and its metabolites in urine. Xenobiotica. 1981 Dec;11(12):831-40. PubMed PMID: 6281996.

14: Carey PF, Martin LE, Owen PE. Determination of ranitidine and its metabolites in human urine by reversed-phase ion-pair high-performance liquid chromatography. J Chromatogr. 1981 Sep 11;225(1):161-8. PubMed PMID: 6271798.